molecular formula C22H28N2O5S B2994586 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide CAS No. 1171066-69-5

4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide

Cat. No.: B2994586
CAS No.: 1171066-69-5
M. Wt: 432.54
InChI Key: RJGVIUCYSDAIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide is an intriguing compound, known for its complex structure and potential applications in various scientific fields. This compound's multifaceted nature stems from its unique arrangement of functional groups, which bestows it with distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide typically involves a multi-step process:

  • Formation of the tetrahydroquinoline core: This can be achieved via Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.

  • Introduction of the methoxyacetyl group: The tetrahydroquinoline intermediate can then undergo acylation using methoxyacetyl chloride in the presence of a base.

  • Attachment of the ethoxy group: Ethylation can be carried out using ethyl halide and a strong base like sodium hydride.

  • Sulfonamide formation:

Industrial Production Methods

For industrial-scale production, the process might involve:

  • Catalysts to enhance reaction rates.

  • Optimization of reaction conditions like temperature, pressure, and solvents.

  • Continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, particularly at the ethoxy and methoxyacetyl moieties.

  • Reduction: The sulfonamide group may be reduced under specific conditions, affecting the compound's biological activity.

  • Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogen gas with a palladium catalyst.

  • Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

  • Oxidation products: Aldehydes, carboxylic acids.

  • Reduction products: Secondary amines.

  • Substitution products: Halogenated derivatives.

Scientific Research Applications

Chemistry

This compound is studied for its potential as a building block in organic synthesis, offering a scaffold for constructing more complex molecules.

Biology

In biological research, it serves as a probe to study enzyme interactions due to its unique structure.

Medicine

Exploratory studies suggest it might have pharmacological properties, possibly acting as an inhibitor for certain enzymes.

Industry

It finds applications in material science for creating specialized polymers and coatings due to its reactive functional groups.

Mechanism of Action

The mechanism of action is largely dependent on its molecular structure:

  • Molecular Targets: It may target specific enzymes or receptors, modulating their activity.

  • Pathways Involved: By binding to these targets, it can influence biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(1-(2-ethoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide

  • 4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide

Unique Attributes

Compared to its analogs, 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide:

  • Exhibits enhanced reactivity due to its ethoxy group.

  • May have distinct biological activity profiles, offering different therapeutic potentials.

Conclusion

This compound stands out for its multifaceted applications and unique structural features, making it a valuable compound in scientific research and industrial applications. From its detailed synthetic routes to its broad range of applications, this compound continues to captivate researchers across various fields.

Properties

IUPAC Name

4-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-5-29-22-15(2)11-19(12-16(22)3)30(26,27)23-18-9-8-17-7-6-10-24(20(17)13-18)21(25)14-28-4/h8-9,11-13,23H,5-7,10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGVIUCYSDAIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.